molecular formula C18H24N2O2 B2977559 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide CAS No. 941870-94-6

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide

Cat. No.: B2977559
CAS No.: 941870-94-6
M. Wt: 300.402
InChI Key: QJRHBULTWLEZTJ-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a synthetic organic compound featuring a cyclohexanecarboxamide core linked to a 1-acetylated tetrahydroquinoline moiety. This structure combines the conformational rigidity of the cyclohexane ring with the aromatic and hydrogen-bonding capabilities of the tetrahydroquinoline group.

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h9-10,12,14H,2-8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRHBULTWLEZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of 1,2,3,4-tetrahydroquinoline. This can be achieved through the reduction of quinoline using hydrogenation techniques. Subsequent acetylation of the tetrahydroquinoline derivative is performed using acetic anhydride to introduce the acetyl group at the 1-position. Finally, the cyclohexanecarboxamide group is introduced through a reaction with cyclohexanecarboxylic acid chloride.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of each synthetic step. Continuous flow reactors and other advanced techniques may be employed to streamline the production process and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Reduction can lead to the formation of tetrahydroquinoline derivatives.

Scientific Research Applications

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

  • Medicine: Preclinical studies have indicated its potential as a therapeutic agent for various diseases, and clinical trials are underway to evaluate its efficacy and safety.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. Further research is needed to fully elucidate its mechanism of action and identify the precise molecular targets involved.

Comparison with Similar Compounds

Key Differences in Substituents

  • Target Compound: Substituent: 1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl group. Functional Groups: Cyclohexanecarboxamide, acetylated tertiary amine (tetrahydroquinoline). Conformation: Cyclohexane likely adopts a chair conformation (as seen in analogs like H₂L₉) ; the tetrahydroquinoline moiety may exhibit puckering or planar traits depending on substitution.
  • Thiourea Derivatives (e.g., H₂L₁–H₂L₉) :

    • Substituent: Aryl-thiourea groups (e.g., chlorophenyl, methoxyphenyl).
    • Functional Groups: Thiourea (–NH–C(=S)–NH–), cyclohexanecarboxamide.
    • Conformation: Chair cyclohexane with intramolecular N–H···O hydrogen bonds forming pseudo-six-membered rings .
  • Other Cyclohexanecarboxamides () :

    • Substituents: Varied aryl/hydroxyphenyl groups (e.g., 2,3-dichloro-4-hydroxyphenyl).
    • Functional Groups: Halogenated or hydroxylated aryl groups attached to the carboxamide.

Physicochemical Properties

  • Solubility :
    • The acetyl group in the target compound may enhance solubility in polar aprotic solvents compared to halogenated derivatives (). Thiourea derivatives exhibit moderate solubility due to hydrogen-bonding capacity .
  • Hydrogen Bonding: The tetrahydroquinoline’s acetyl group could participate in intramolecular hydrogen bonds, akin to the N–H···O interactions in H₂L₉ . Thiourea derivatives rely on –NH and –C=S groups for extensive intermolecular H-bonding .
  • Thermal Stability :
    • Cyclohexane chair conformations generally enhance stability. Thiourea derivatives may decompose at lower temperatures due to labile S-containing groups .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide is a compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including potential therapeutic applications in various medical fields. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydroquinoline moiety with an acetyl group and a cyclohexanecarboxamide group. This unique structure contributes to its biological activity by facilitating interactions with various biological targets.

Structural Formula

The structural formula can be represented as follows:

C16H20N2O2\text{C}_{16}\text{H}_{20}\text{N}_{2}\text{O}_{2}

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide functional group in related compounds has been shown to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to antibacterial effects against various pathogens .

Antitumor Activity

Recent studies have explored the antitumor potential of tetrahydroquinoline derivatives. For instance, certain derivatives have demonstrated cytotoxic effects against human tumor cell lines. The IC50 values for these compounds often surpass those of conventional chemotherapeutics such as Doxorubicin . This suggests that this compound may possess similar or enhanced efficacy in cancer treatment.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit essential enzymatic activities necessary for cell survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is essential.

Compound NameStructureUnique FeaturesBiological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzene-1-sulfonamideStructureSulfonamide groupAntibacterial
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-naphthamideStructureEnhanced aromatic interactionsAntitumor
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-cyclohexanecarboxamideStructureCyclohexane ringPotentially diverse activities

Study 1: Antitumor Efficacy

A study conducted on various tetrahydroquinoline derivatives evaluated their cytotoxicity against multiple human tumor cell lines. The results indicated that some derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics .

Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of related compounds. The findings revealed that these compounds effectively inhibited bacterial growth by targeting folate synthesis pathways .

Study 3: Mechanistic Insights

Research into the mechanism of action highlighted the importance of structural features in determining biological activity. The presence of specific functional groups was correlated with enhanced binding affinity to target enzymes .

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